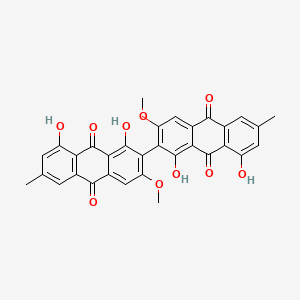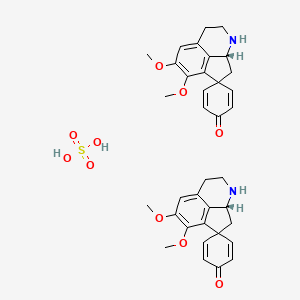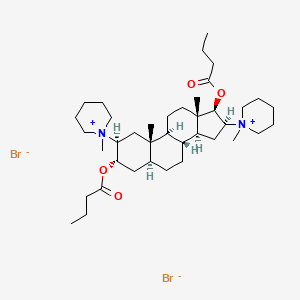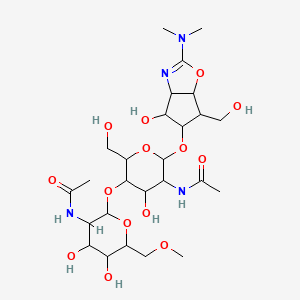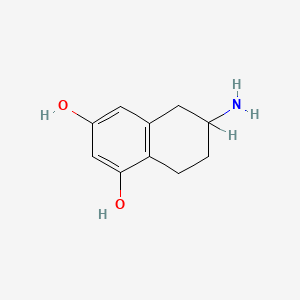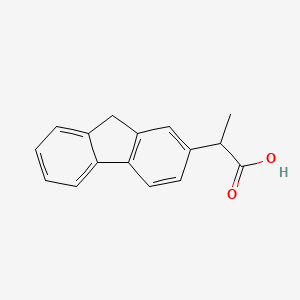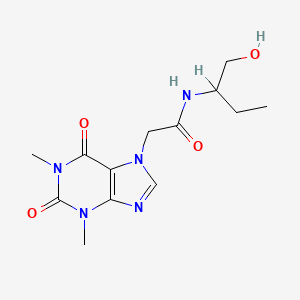
Benzylphosphonic acid
概要
説明
Benzylphosphonic acid is a white powder and a member of benzenes . It is used as a structural mimic of phosphotyrosine .
Synthesis Analysis
The synthesis of phosphonic acids, including Benzylphosphonic acid, can be achieved through various methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . Another method involves the use of triethyl orthoacetate for the mono- and diesterification of phosphonic acids .
Molecular Structure Analysis
Benzylphosphonic acid has a molecular formula of C7H9O3P . The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Chemical Reactions Analysis
Benzylphosphonic acid can undergo selective esterification processes. Depending on the reaction temperature, mono- or diethyl esters of phosphonic acid can be obtained . The reaction mechanism involves the formation of an intermediate (1,1-diethoxyethyl ester of phosphonic acid) .
Physical And Chemical Properties Analysis
Benzylphosphonic acid has a molecular weight of 172.12 g/mol . It is a white powder . Other physical and chemical properties like density, boiling point, and vapor pressure are not available in the search results.
科学的研究の応用
Synthesis of Antiviral and Anticancer Agents
Benzylphosphonic acid plays a crucial role in the synthesis of acyclic nucleoside phosphonates (ANPs), which are a significant class of antiviral and anticancer drugs . The microwave-accelerated McKenna synthesis of phosphonic acids, including benzylphosphonic acid, has been shown to be an efficient method for preparing these compounds. This process is advantageous due to its convenience, high yields, mild conditions, and chemoselectivity .
Bone Targeting Agents
Due to its structural analogy with the phosphate moiety, benzylphosphonic acid is used in the development of bone targeting agents. These agents are designed to specifically bind to bone tissue, making them useful in medical imaging and treatment of bone-related diseases .
Supramolecular and Hybrid Materials
The incorporation of benzylphosphonic acid into supramolecular or hybrid materials can introduce specific properties such as water solubility, coordination, or supramolecular properties. This makes it valuable for the design of new materials with tailored functionalities for various applications .
Surface Functionalization
Benzylphosphonic acid is employed for the functionalization of surfaces. This application is particularly relevant in the field of material science, where surface modification can significantly alter the properties of materials and make them suitable for specific uses .
Analytical Chemistry
In analytical chemistry, benzylphosphonic acid is used for its bioactive properties. It can serve as a reagent or a component in the development of analytical methods, aiding in the detection and quantification of various substances .
Medical Imaging
The chelating properties of benzylphosphonic acid are exploited in medical imaging. It can form complexes with metal ions, which are then used as contrast agents in imaging techniques such as MRI, providing clearer images of body tissues .
Phosphoantigen for Immunotherapy
Benzylphosphonic acid derivatives can act as phosphoantigens, stimulating the immune system in the context of immunotherapy. This application is particularly promising in the treatment of cancer and infectious diseases .
Selective Esterification in Organic Synthesis
The selective esterification of benzylphosphonic acid is an important reaction in organic synthesis. This process has been applied to both aromatic and aliphatic phosphonic acids, proving its generality and applicability in the synthesis of a wide range of organic compounds .
作用機序
Target of Action
Benzylphosphonic acid is a type of phosphonic acid, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom It’s known that phosphonic acids mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Mode of Action
It’s known that phosphonic acids, including benzylphosphonic acid, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Benzyl
Safety and Hazards
将来の方向性
Benzylphosphonic acid has been used in the modification of zinc oxide for use as transparent electrodes in organic solar cell structures . It has also been used in the modification of the surface properties of Indium Tin Oxide . These applications suggest potential future directions in the field of electronics and energy.
特性
IUPAC Name |
benzylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBVRMYSNSKIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064498 | |
| Record name | Phosphonic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylphosphonic acid | |
CAS RN |
6881-57-8 | |
| Record name | Benzylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


